4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Overview
Description
4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a heterocyclic compound that features a triazolopyrimidine core with a fluorophenyl substituent and a morpholine ring
Mechanism of Action
Target of Action
The primary target of 7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is the GABA receptors , specifically the benzodiazepine (BZD) receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
The compound interacts with its targets, the GABA receptors, and induces an anticonvulsant activity . The antagonistic effects of flumazenil and 3-MP for the anticonvulsive activity of the compound and the radioligand-binding assay confirmed the involvement of GABA receptors, at least benzodiazepine (BZD) receptor, in the anticonvulsant activity of the compound .
Biochemical Pathways
The compound affects the GABAergic pathway , which is one of the main inhibitory signaling pathways in the brain. By interacting with the GABA receptors, it can influence the neuronal excitability and induce anticonvulsant effects .
Result of Action
The compound’s interaction with the GABA receptors results in anticonvulsant activity . This is evidenced by its effectiveness in seizure models, where it showed significant protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then cyclized with cyanogen bromide to yield the triazolopyrimidine core.
Introduction of the Morpholine Ring: The triazolopyrimidine core is then reacted with morpholine under basic conditions to introduce the morpholine ring at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.
Biological Research: It is used as a tool compound to study the function of specific proteins and enzymes.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- N-[7-(4-Fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide
Uniqueness
4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature can influence its pharmacokinetic profile and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-12-3-1-11(2-4-12)13-5-6-17-14-18-15(19-21(13)14)20-7-9-22-10-8-20/h1-6H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVMNPZEMKYLIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160573 | |
Record name | 7-(4-Fluorophenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320416-19-1 | |
Record name | 7-(4-Fluorophenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320416-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Fluorophenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.